molecular formula C13H15ClO4 B14177578 Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate CAS No. 916263-99-5

Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate

Cat. No.: B14177578
CAS No.: 916263-99-5
M. Wt: 270.71 g/mol
InChI Key: FOPWBWNNZSUCBY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is an organic compound with a complex structure that includes a chlorophenyl group and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is unique due to its specific structural features, such as the chlorophenyl group and the butanedioate ester. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

916263-99-5

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)6-9-4-3-5-11(14)7-9/h3-5,7,10H,6,8H2,1-2H3/t10-/m1/s1

InChI Key

FOPWBWNNZSUCBY-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=CC=C1)Cl)C(=O)OC

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.